ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a furan ring, and it is functionalized with a fluoro group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The furan ring is then introduced via a condensation reaction with furan-2-carboxylic acid. The fluoro group is added through electrophilic fluorination, and the final esterification step involves the reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the benzothiazole and furan rings contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a benzothiazole ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a thiazolidinone moiety.
Uniqueness
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential as a bioactive compound, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-2-22-13(20)9-19-14-10(17)5-3-7-12(14)24-16(19)18-15(21)11-6-4-8-23-11/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVZPZYYMFRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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